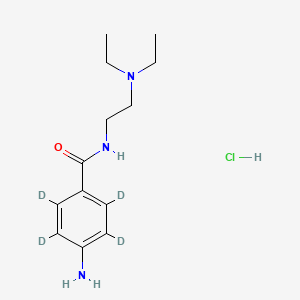
Procainamide-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Procainamide-d4 (hydrochloride) is a deuterated form of procainamide hydrochloride, a medication primarily used to treat cardiac arrhythmias. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of procainamide due to its stability and distinguishable mass from the non-deuterated form .
Preparation Methods
Synthetic Routes and Reaction Conditions
Procainamide-d4 (hydrochloride) can be synthesized through the deuteration of procainamide. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled conditions. The reaction typically involves the use of deuterated water (D2O) and deuterated acids or bases to facilitate the exchange.
Industrial Production Methods
Industrial production of procainamide-d4 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the complete exchange of hydrogen atoms with deuterium. The final product is then purified using standard techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Procainamide-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Procainamide can be oxidized to form N-acetylprocainamide.
Reduction: Reduction reactions can convert procainamide back to its parent amine.
Substitution: Substitution reactions can occur at the amine or aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: N-acetylprocainamide
Reduction: Parent amine (procainamide)
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Procainamide-d4 (hydrochloride) is widely used in scientific research, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of procainamide.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate interactions with other drugs and their effects on procainamide metabolism.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of procainamide and its metabolites
Mechanism of Action
Procainamide-d4 (hydrochloride) exerts its effects by blocking sodium channels in the neuronal membrane. This inhibition stabilizes the membrane and prevents the initiation and conduction of impulses, thereby exerting a local anesthetic action. The primary molecular targets are the voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons and cardiac cells .
Comparison with Similar Compounds
Similar Compounds
Procaine: Another local anesthetic with a similar structure but shorter duration of action.
Quinidine: An antiarrhythmic agent with a similar mechanism but different pharmacokinetic properties.
Lidocaine: A widely used local anesthetic with a faster onset and shorter duration compared to procainamide.
Uniqueness
Procainamide-d4 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and metabolic research, distinguishing it from its non-deuterated counterparts .
Properties
Molecular Formula |
C13H22ClN3O |
|---|---|
Molecular Weight |
275.81 g/mol |
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-[2-(diethylamino)ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H/i5D,6D,7D,8D; |
InChI Key |
ABTXGJFUQRCPNH-VBMPRCAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NCCN(CC)CC)[2H])[2H])N)[2H].Cl |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















